molecular formula C25H30N6O2 B2629322 8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione CAS No. 851939-86-1

8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

Cat. No. B2629322
CAS RN: 851939-86-1
M. Wt: 446.555
InChI Key: IHOHBVUZFGXZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione” is a chemical with the molecular formula C25H30N6O2 . It has a molecular weight of 446.5 g/mol . The IUPAC name for this compound is 8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C25H30N6O2/c1-4-29-12-14-30(15-13-29)17-21-26-23-22(24(32)28(3)25(33)27(23)2)31(21)16-19-10-7-9-18-8-5-6-11-20(18)19/h5-11H,4,12-17H2,1-3H3 . The Canonical SMILES representation is CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 2.5 , indicating its lipophilicity. It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 5 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 446.24302422 g/mol . The topological polar surface area is 64.9 Ų , and it has 33 heavy atoms . The compound has a complexity of 726 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione:

Cancer Research

This compound has shown potential as an anti-cancer agent. Its structure allows it to interact with specific cellular pathways that are often dysregulated in cancer cells. Researchers are exploring its ability to inhibit the growth of various cancer cell lines, making it a promising candidate for developing new cancer therapies .

Neuropharmacology

In neuropharmacology, this compound is being studied for its effects on the central nervous system. Its unique structure enables it to cross the blood-brain barrier and modulate neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression, anxiety, and schizophrenia .

Anti-inflammatory Applications

Researchers are examining the anti-inflammatory properties of this compound. Its ability to inhibit specific inflammatory pathways suggests it could be useful in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Research

This compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. Its unique mechanism of action makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Metabolic Disorders

In the field of metabolic disorders, this compound is being studied for its potential to regulate metabolic pathways. It may help in managing conditions such as diabetes and obesity by influencing insulin sensitivity and lipid metabolism.

Molecular Imaging

Finally, this compound is being investigated for its use in molecular imaging. Its ability to bind to specific biological targets makes it useful in diagnostic imaging techniques, such as PET and MRI, to visualize and track disease progression in real-time.

These diverse applications highlight the compound’s versatility and potential impact across various fields of scientific research.

Cancer Research Application Neuropharmacology Application Cardiovascular Research Application Anti-inflammatory Applications Antimicrobial Research Metabolic Disorders : Drug Delivery Systems : Molecular Imaging

properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2/c1-4-29-12-14-30(15-13-29)17-21-26-23-22(24(32)28(3)25(33)27(23)2)31(21)16-19-10-7-9-18-8-5-6-11-20(18)19/h5-11H,4,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOHBVUZFGXZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

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